

# Pde1-IN-2: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Pde1-IN-2

Cat. No.: B2769739

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## Abstract

This document provides a comprehensive technical overview of the phosphodiesterase 1 (PDE1) inhibitor, **Pde1-IN-2**. It details the discovery of this compound, originating from patent WO2016/55618 A1, and presents a step-by-step synthesis protocol. Furthermore, this guide outlines the experimental methodologies employed for the in-vitro characterization of **Pde1-IN-2**'s inhibitory activity against PDE1 isoforms. Quantitative data on its biological activity is summarized for clear interpretation. Diagrams illustrating the relevant signaling pathways and experimental workflows are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, particularly those with an interest in PDE1 inhibition.

## Introduction to PDE1 and Pde1-IN-2

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. The activity of PDE1 is dependent on calcium and calmodulin, placing it at a crucial intersection of Ca<sup>2+</sup> and cyclic nucleotide signaling pathways. The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities. Dysregulation of PDE1 has been implicated in a variety of pathological conditions, including neurodegenerative disorders, psychiatric disorders, and cardiovascular diseases, making it an attractive target for therapeutic intervention.

**Pde1-IN-2** is a potent inhibitor of the PDE1 enzyme, with a notable selectivity for the PDE1C isoform. It was first disclosed in the patent WO2016/55618 A1 as "example 31". This guide will delve into the specifics of its synthesis and the methods used to determine its inhibitory activity.

## Quantitative Data

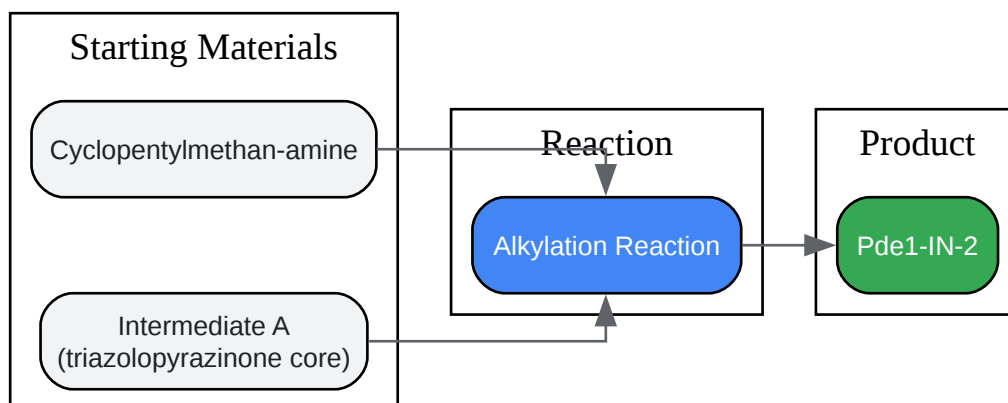
The inhibitory activity of **Pde1-IN-2** against the three PDE1 isoforms has been quantified and is presented in the table below. The data is sourced from patent WO2016/55618 A1.

| Target | IC50 (nM) |
|--------|-----------|
| PDE1A  | 164       |
| PDE1B  | 140       |
| PDE1C  | 6         |

## Synthesis of Pde1-IN-2

The synthesis of **Pde1-IN-2**, chemically named 6-bromo-7-(cyclopentylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-triazolo[1,5-a]pyrazin-4(5H)-one, is detailed in patent WO2016/55618 A1. The following is a step-by-step protocol for its preparation.

### Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **Pde1-IN-2**.

#### Detailed Protocol:

The synthesis of **Pde1-IN-2** involves the alkylation of a triazolopyrazinone core with a cyclopentylmethyl group. The specific details for the preparation of the starting materials and the final reaction conditions are described in patent WO2016/55618 A1. The following represents a generalized procedure based on the information available for related compounds in the patent family.

**Step 1: Preparation of the Triazolopyrazinone Core (Intermediate A)** The synthesis of the core structure, 6-bromo-2-(tetrahydro-2H-pyran-4-yl)-triazolo[1,5-a]pyrazin-4(5H)-one, is typically achieved through a multi-step sequence starting from simpler heterocyclic precursors. This often involves the condensation of a hydrazine derivative with a dicarbonyl compound or its equivalent, followed by cyclization and subsequent brom

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